molecular formula C28H20N4O3 B12905541 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide CAS No. 92135-07-4

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide

Cat. No.: B12905541
CAS No.: 92135-07-4
M. Wt: 460.5 g/mol
InChI Key: OLTOQZCZGHNNGE-UHFFFAOYSA-N
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Description

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzoic acid hydrazide with terephthaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, which can disrupt their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1,2,4-Oxadiazole-3,5-diyl)bis(4,1-phenylene))dibenzamide
  • N,N’-((1,2,5-Oxadiazole-3,4-diyl)bis(4,1-phenylene))dibenzamide
  • N,N’-((1,3,4-Thiadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide

Uniqueness

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is unique due to its specific oxadiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

CAS No.

92135-07-4

Molecular Formula

C28H20N4O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[5-(4-benzamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C28H20N4O3/c33-25(19-7-3-1-4-8-19)29-23-15-11-21(12-16-23)27-31-32-28(35-27)22-13-17-24(18-14-22)30-26(34)20-9-5-2-6-10-20/h1-18H,(H,29,33)(H,30,34)

InChI Key

OLTOQZCZGHNNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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